(2-Bromo-4-chloro-6-formylphenoxy)acetic acid

Catalog No.
S677659
CAS No.
590395-61-2
M.F
C9H6BrClO4
M. Wt
293.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Bromo-4-chloro-6-formylphenoxy)acetic acid

CAS Number

590395-61-2

Product Name

(2-Bromo-4-chloro-6-formylphenoxy)acetic acid

IUPAC Name

2-(2-bromo-4-chloro-6-formylphenoxy)acetic acid

Molecular Formula

C9H6BrClO4

Molecular Weight

293.5 g/mol

InChI

InChI=1S/C9H6BrClO4/c10-7-2-6(11)1-5(3-12)9(7)15-4-8(13)14/h1-3H,4H2,(H,13,14)

InChI Key

YBVLVKIVYCMFOO-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1C=O)OCC(=O)O)Br)Cl

Canonical SMILES

C1=C(C=C(C(=C1C=O)OCC(=O)O)Br)Cl

(2-Bromo-4-chloro-6-formylphenoxy)acetic acid is a synthetic organic compound characterized by its unique structure, which includes a phenoxy group and a carboxylic acid. The compound features a bromine atom and a chlorine atom on the aromatic ring, along with a formyl group that contributes to its reactivity. This structure positions it as a potential candidate for various chemical and biological applications due to its functional groups that can participate in diverse

The chemical reactivity of (2-Bromo-4-chloro-6-formylphenoxy)acetic acid can be attributed to its functional groups:

  • Nucleophilic Substitution: The presence of the bromine atom allows for nucleophilic substitution reactions, where nucleophiles can replace the bromine.
  • Condensation Reactions: The formyl group can participate in condensation reactions, forming imines or other derivatives when reacted with amines or alcohols.
  • Acid-Base Reactions: The carboxylic acid group can engage in acid-base reactions, making it useful in various biochemical pathways.

These reactions are essential for understanding the compound's potential applications in medicinal chemistry and material science.

Biological activity assessment of (2-Bromo-4-chloro-6-formylphenoxy)acetic acid suggests potential therapeutic uses. Compounds with similar structures often exhibit:

  • Antimicrobial Properties: Many phenoxyacetic acids show activity against bacterial strains.
  • Anti-inflammatory Effects: The compound may inhibit inflammatory pathways, similar to other compounds containing phenolic structures.
  • Antioxidant Activity: Its structure suggests potential antioxidant properties, which are crucial for mitigating oxidative stress in biological systems .

In silico predictions using structure-activity relationship models indicate promising biological activities, warranting further experimental validation.

The synthesis of (2-Bromo-4-chloro-6-formylphenoxy)acetic acid typically involves multi-step organic reactions:

  • Bromination and Chlorination: Starting from a suitable phenol derivative, bromination and chlorination can be performed using halogenating agents.
  • Formylation: The introduction of the formyl group can be achieved through Vilsmeier-Haack reaction or similar methods utilizing formamide.
  • Carboxylation: Finally, the carboxylic acid functionality is introduced through hydrolysis of an ester or direct carboxylation techniques.

These methods highlight the compound's synthetic accessibility and versatility in organic chemistry.

(2-Bromo-4-chloro-6-formylphenoxy)acetic acid has several potential applications:

  • Pharmaceuticals: Its structural characteristics make it a candidate for drug development targeting inflammatory diseases or microbial infections.
  • Agricultural Chemicals: Similar compounds have been used as herbicides or fungicides, suggesting potential agricultural applications.
  • Chemical Intermediates: It can serve as an intermediate in synthesizing more complex organic molecules.

The diverse functional groups present in this compound enhance its applicability across different fields.

Interaction studies are crucial for understanding how (2-Bromo-4-chloro-6-formylphenoxy)acetic acid interacts with biological targets:

  • Molecular Docking Studies: Computational techniques can predict binding affinities to various enzymes or receptors, providing insights into its pharmacological profile.
  • Enzyme Inhibition Studies: Experimental assays could evaluate its effectiveness as an inhibitor against specific enzymes involved in disease pathways.

Such studies will help elucidate the mechanism of action and therapeutic potential of this compound.

Several compounds share structural similarities with (2-Bromo-4-chloro-6-formylphenoxy)acetic acid. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesBiological Activity
2-Chloroacetic AcidSimple acetic acid derivativeAntimicrobial
4-Chlorophenoxyacetic AcidChlorinated phenoxy derivativeHerbicidal
2-Bromo-4-chlorophenolBrominated and chlorinated phenolic compoundAntioxidant
3-(4-Chlorophenoxy)propanoic AcidLonger aliphatic chain with chlorinated phenolAnti-inflammatory

The unique combination of bromine, chlorine, and formyl functionalities in (2-Bromo-4-chloro-6-formylphenoxy)acetic acid sets it apart from these compounds, potentially enhancing its biological activity and application scope.

This detailed examination underscores the significance of (2-Bromo-4-chloro-6-formylphenoxy)acetic acid in scientific research and its potential therapeutic applications. Further studies are warranted to explore its full capabilities and interactions within biological systems.

XLogP3

2.3

Wikipedia

(2-BROMO-4-CHLORO-6-FORMYLPHENOXY)ACETIC ACID

Dates

Last modified: 08-15-2023

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